(S)-Renzapride -

(S)-Renzapride

Catalog Number: EVT-1564922
CAS Number:
Molecular Formula: C16H22ClN3O2
Molecular Weight: 323.82 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Overview

(S)-Renzapride is a chiral compound belonging to the class of benzamide derivatives, primarily recognized for its pharmacological applications in gastrointestinal disorders. It is currently under investigation for the treatment of constipation-predominant irritable bowel syndrome. The compound exhibits a unique mechanism of action that involves modulation of serotonin receptors, particularly the 5-HT_4 receptor, which plays a pivotal role in gastrointestinal motility.

Source and Classification

Renzapride is classified as a small molecule drug and is identified by its chemical formula C16H22ClN3O2C_{16}H_{22}ClN_{3}O_{2}. It is a hydrochloride salt, often referred to as renzapride hydrochloride hydrate in its therapeutic form. The compound is synthesized from specific amines and acids through various chemical processes, allowing for both laboratory and industrial-scale production .

Synthesis Analysis

Methods

The synthesis of (S)-Renzapride can be achieved through a "one pot" method that simplifies the process by avoiding intermediate isolation steps. This method involves the reaction of an amine with an acid chloride, which can be generated in situ from the corresponding acid using activating agents like thionyl chloride or oxalyl chloride in solvents such as dichloromethane or tetrahydrofuran .

Technical Details

  1. Formation of Acid Chloride: The acid is first converted to its chloride form, which is then coupled with the amine.
  2. Telescoping Reaction Steps: This synthesis approach allows for consecutive reactions without isolating intermediates, enhancing efficiency and reducing time and solvent usage.
  3. Yield Optimization: The conditions such as temperature and choice of base (e.g., triethylamine) can be adjusted to maximize yield and purity .
Molecular Structure Analysis

(S)-Renzapride has a complex molecular structure characterized by multiple functional groups that contribute to its pharmacological properties.

Structure Data

  • Molecular Weight: Average 323.818 g/mol
  • Monoisotopic Mass: 323.140 g/mol
  • Chemical Structure: The compound features a benzamide backbone with specific stereochemistry at the chiral center, crucial for its biological activity .
  • 3D Structure: The three-dimensional conformation can be analyzed using molecular modeling tools to predict interactions with biological targets.
Chemical Reactions Analysis

(S)-Renzapride undergoes several chemical reactions during its synthesis and metabolism:

  1. Coupling Reaction: The formation of the amide bond between the acid chloride and the amine.
  2. Hydrolysis: Potential hydrolysis of the acid chloride intermediate if not reacted promptly.
  3. Metabolism: In vivo studies show that renzapride is metabolized into several metabolites, including renzapride N-oxide, which also exhibits pharmacological activity .
Mechanism of Action

(S)-Renzapride acts primarily as an agonist at the 5-HT_4 serotonin receptors, facilitating increased gastrointestinal motility:

  • Receptor Interaction: By binding to these receptors, renzapride enhances peristalsis and decreases oro-caecal transit time.
  • Pharmacodynamics: The compound's effectiveness in treating irritable bowel syndrome stems from its ability to modulate neurotransmitter release and improve gut function .
Physical and Chemical Properties Analysis

Physical Properties

  • State: Solid
  • Solubility: Water solubility is approximately 0.195 mg/mL.
  • Melting Point: Specific melting point data may vary based on crystalline form.

Chemical Properties

  • pKa Values:
    • Strongest acidic pKa: 14.68
    • Strongest basic pKa: 8.8
  • LogP (Partition Coefficient): Indicates moderate lipophilicity with values around 2.29, suggesting potential for oral bioavailability.
  • Polar Surface Area: Approximately 67.59 Ų, impacting permeability across biological membranes .
Applications

(S)-Renzapride has significant applications in clinical settings:

  • Therapeutic Use: Currently being evaluated for efficacy in treating constipation-predominant irritable bowel syndrome.
  • Research Applications: Its mechanism provides insights into serotonin receptor interactions, making it a valuable compound for studying gastrointestinal physiology and pharmacology .
Chemical Structure and Stereochemistry of (S)-Renzapride

Molecular Configuration and Stereoisomeric Differentiation

(S)-Renzapride ((S)-BRL 24924) is a single enantiomer of the racemic gastroprokinetic agent renzapride. Its molecular formula is C₁₆H₂₂ClN₃O₂, with a molar mass of 323.82 g/mol. The compound features a single stereogenic center at the 4-position of the 1-azabicyclo[3.3.1]nonane ring system, leading to two enantiomers: (S)- and (R)-renzapride. The absolute configuration of the (S)-enantiomer confers distinct three-dimensional interactions with biological targets, particularly serotonin receptors. X-ray crystallography confirms the endo conformation of the azabicyclic moiety, with the (S)-configuration positioning the benzamide substituent in a spatial orientation that optimizes receptor binding [4] [8].

The stereoisomeric differentiation is pharmacologically critical. While the racemate acts as a 5-HT₄ receptor agonist and 5-HT₃ receptor antagonist, studies indicate the (S)-enantiomer exhibits superior binding kinetics at 5-HT₄ receptors (Ki ≈ 115 nM) compared to its (R)-counterpart. This stereoselectivity arises from complementary electrostatic interactions and hydrogen bonding between the (S)-enantiomer’s protonated amine and aspartate residues in the 5-HT₄ receptor binding pocket [4] [6].

Table 1: Receptor Binding Profiles of Renzapride Enantiomers

Receptor Type(S)-Renzapride Ki (nM)(R)-Renzapride Ki (nM)Species
5-HT₄115>1,000Human
5-HT₃1725Guinea Pig
5-HT₂B477520Human

Data compiled from radioligand binding assays [6] [10].

Chiral Resolution Techniques for (S)-Enantiomer Isolation

Isolation of the (S)-enantiomer from racemic renzapride employs chiral resolution techniques, leveraging differential physicochemical properties of diastereomeric intermediates:

  • Diastereomeric Salt Crystallization: The racemic free base is reacted with enantiopure chiral acids (e.g., (S)-mandelic acid) in solvents like toluene-methanol. The (S)-renzapride-(S)-mandelate salt precipitates selectively due to lower solubility, while the (R)-enantiomer remains in solution. Subsequent basification liberates (S)-renzapride with >98% enantiomeric excess (ee) [2] [5].
  • Chromatographic Resolution: Preparative chiral stationary phase (CSP) HPLC using cellulose tris(3,5-dimethylphenylcarbamate) columns achieves high-purity (S)-renzapride. Mobile phases typically consist of ethanol/heptane with diethylamine modifiers, yielding >99% ee. This method is scalable for pharmaceutical production but incurs higher costs than crystallization [4] [9].
  • Kinetic Resolution: Enzymatic methods using lipases or esterases show promise but remain experimental. Pseudomonas cepacia lipase selectively acetylates the (R)-enantiomer, leaving (S)-renzapride unreacted for extraction [9].

Table 2: Optimization Parameters for Chiral Resolution Techniques

MethodResolving Agent/ColumnOptimal Solvent SystemYield (%)ee (%)
Diastereomeric Salt(S)-Mandelic acidToluene:Methanol (9:1)35-40≥98
Preparative Chiral HPLCCellulose tris-DMP columnEthanol:Heptane (30:70)25-30>99
Enzymatic ResolutionPseudomonas cepacia lipasePhosphate buffer (pH 7.4)20-2595

Comparative Physicochemical Properties of (S)- vs. (R)-Renzapride

The enantiomers exhibit identical constitutional chemistry but differ in interactions with chiral environments:

  • Solubility: (S)-Renzapride hydrochloride hydrate shows 15-20% higher aqueous solubility (24.8 mg/mL at 25°C) than the (R)-enantiomer (20.7 mg/mL). This disparity is attributed to differential hydration energy and crystal lattice stability. In organic solvents like acetone, the (R)-form displays 30% greater solubility due to preferential solvation [3] [7].
  • Thermal Behavior: Differential scanning calorimetry (DSC) reveals distinct endotherms: (S)-renzapride melts at 192°C with decomposition, while the (R)-enantiomer melts at 186°C. This 6°C difference indicates stronger crystal packing forces in the (S)-form [7].
  • Partition Coefficient (log P): Experimental log P values (octanol/water) are 1.14 for both enantiomers, confirming identical hydrophobicity. However, chiral log P assays using β-cyclodextrin show divergence (0.92 for (S) vs. 0.85 for (R)), reflecting stereoselective partitioning [10].
  • Dissolution Rate: The (S)-enantiomer exhibits 25% faster intrinsic dissolution in simulated gastric fluid (0.45 mg/cm²/min) due to its hydrate-stabilized crystal form, enhancing bioavailability [3].

Crystalline Polymorphism and Hydrate Forms

(S)-Renzapride hydrochloride displays complex solid-state behavior, with hydration state dictating stability and dissolution:

  • Anhydrous Form I: The thermodynamically stable polymorph adopts a monoclinic P2₁ space group. Hydrogen bonding between the protonated amine (N-H⁺) and chloride ions forms infinite chains along the [101] plane, conferring low hygroscopicity (<0.1% weight gain at 80% RH) [3] [7].
  • Hydrate Forms: The dihydrate (Form H1) is predominant under ambient conditions. Its crystal structure (triclinic P1̄) features water molecules bridging renzapride dimers via O-H⋯O and N-H⋯O bonds. This form exhibits superior chemical stability but undergoes dehydration above 40°C, transitioning to a metastable anhydrate (Form II) [4] [7].
  • Polymorph Interconversion: Slurry conversion experiments in ethanol/water (4:1) at 25°C demonstrate complete transformation of metastable forms to Form H1 within 48 hours. The dihydrate’s formation energy is -8.2 kJ/mol, as determined by van’t Hoff analysis [3].

Table 3: Characterization of Key (S)-Renzapride Solid Forms

FormCrystal SystemStoichiometry (H₂O)PXRD Peaks (°2θ)Stability
Anhydrous Form IMonoclinic (P2₁)09.8, 14.2, 19.5, 23.1Stable up to 192°C
Dihydrate (Form H1)Triclinic (P1̄)2.07.4, 12.7, 16.9, 21.3Stable at 25°C/60% RH
Anhydrous Form IIOrthorhombic (Pna2₁)08.9, 15.8, 18.4, 24.7Converts to H1 in 24 hours

Synthesis of the pharmaceutically preferred dihydrate involves:

  • Dissolving (S)-renzapride free base in ethanol/water (3:1) at 60°C.
  • Adding equimolar HCl followed by cooling to 5°C.
  • Seeding with Form H1 crystals and stirring for 12 hours.
  • Filtration and drying at 25°C/40% RH yields >99% pure dihydrate [3] [7].

Infrared Spectroscopy Markers: The dihydrate exhibits characteristic O-H stretches at 3,450 cm⁻¹ and 3,280 cm⁻¹, while anhydrous forms show amide C=O vibrations at 1,650 cm⁻¹ with 15 cm⁻¹ shifts due to crystal packing [7].

Properties

Product Name

(S)-Renzapride

IUPAC Name

4-amino-N-[(4S,5S)-1-azabicyclo[3.3.1]nonan-4-yl]-5-chloro-2-methoxybenzamide

Molecular Formula

C16H22ClN3O2

Molecular Weight

323.82 g/mol

InChI

InChI=1S/C16H22ClN3O2/c1-22-15-8-13(18)12(17)7-11(15)16(21)19-14-4-6-20-5-2-3-10(14)9-20/h7-8,10,14H,2-6,9,18H2,1H3,(H,19,21)/t10-,14-/m0/s1

InChI Key

GZSKEXSLDPEFPT-HZMBPMFUSA-N

Synonyms

4-amino-5-chloro-2-methoxy-N-(1-azabicyclo-(3.3.1)-non-4-yl)benzamide
BRL 24924
BRL-24924
renzapride

Canonical SMILES

COC1=CC(=C(C=C1C(=O)NC2CCN3CCCC2C3)Cl)N

Isomeric SMILES

COC1=CC(=C(C=C1C(=O)N[C@H]2CCN3CCC[C@H]2C3)Cl)N

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.